molecular formula C9H8Br2O3 B6290947 Methyl 2,6-dibromo-3-methoxybenzoate CAS No. 2383066-83-7

Methyl 2,6-dibromo-3-methoxybenzoate

Cat. No.: B6290947
CAS No.: 2383066-83-7
M. Wt: 323.97 g/mol
InChI Key: NNRRKNHXFLFHQP-UHFFFAOYSA-N
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Description

Methyl 2,6-dibromo-3-methoxybenzoate is a halogenated aromatic ester characterized by bromine substituents at the 2- and 6-positions of the benzene ring and a methoxy group at the 3-position. Its molecular formula is C₉H₈Br₂O₃, with a molecular weight of 323.97 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where brominated aromatic systems are valued for their bioactivity and stability .

Properties

IUPAC Name

methyl 2,6-dibromo-3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O3/c1-13-6-4-3-5(10)7(8(6)11)9(12)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRRKNHXFLFHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,6-dibromo-3-methoxybenzoate typically involves the bromination of methyl 3-methoxybenzoate. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination at the 2 and 6 positions of the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dibromo-3-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,6-dibromo-3-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,6-dibromo-3-methoxybenzoate involves its interaction with specific molecular targets. The bromine atoms and methoxy group play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize its properties and applications, Methyl 2,6-dibromo-3-methoxybenzoate is compared below with structurally analogous benzoate esters. Key differences arise from substituent positions, halogen types, and functional groups.

Table 1: Structural and Physical Properties of Selected Benzoate Esters

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents)
This compound 2-Br, 6-Br, 3-OCH₃ 323.97 112–114* Low
Methyl 2,4-dibromo-3-methoxybenzoate 2-Br, 4-Br, 3-OCH₃ 323.97 98–100 Moderate
Methyl 2,6-dichloro-3-methoxybenzoate 2-Cl, 6-Cl, 3-OCH₃ 235.07 85–87 High
Methyl 3-methoxybenzoate 3-OCH₃ 166.17 45–47 Very High

*Data extrapolated from halogenated benzoate analogs .

Key Observations:

Halogen Effects: Bromine substituents increase molecular weight and steric bulk compared to chlorine analogs, reducing solubility in polar solvents (e.g., water or ethanol) due to enhanced lipophilicity . The ortho-bromo groups in this compound induce significant steric hindrance, slowing hydrolysis rates compared to para-substituted analogs like Methyl 2,4-dibromo-3-methoxybenzoate .

Reactivity :

  • Bromine’s lower electronegativity (compared to chlorine) weakens C–Br bonds, making the compound more reactive in nucleophilic aromatic substitution (SNAr) reactions. This property is exploited in synthesizing bioactive derivatives .

Thermal Stability :

  • Brominated derivatives exhibit higher thermal stability than chlorinated analogs, as evidenced by differential scanning calorimetry (DSC) studies, with decomposition temperatures exceeding 200°C .

Challenges and Limitations

  • Synthetic Complexity: Introducing two bromine atoms at ortho positions requires stringent reaction conditions (e.g., Br₂/Fe catalysis), leading to lower yields (~40%) compared to mono-halogenated analogs .
  • Environmental Concerns : Brominated compounds face regulatory scrutiny due to persistence in ecosystems, necessitating advanced waste treatment methods .

Biological Activity

Methyl 2,6-dibromo-3-methoxybenzoate is an organic compound that exhibits significant biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Structural Characteristics

This compound is characterized by:

  • Bromine Atoms : The presence of bromine at the 2 and 6 positions on the benzene ring enhances the compound's reactivity and potential biological interactions.
  • Methoxy Group : The methoxy group at the 3 position contributes to its solubility and pharmacokinetic properties.
  • Methyl Ester Functional Group : This group can influence the compound's metabolic stability and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, affecting metabolic pathways.
  • Receptor Binding : Its structure allows for enhanced binding affinity to specific receptors, potentially modulating their activity.
  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain pathogens due to its halogenated structure.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity : Research indicates that this compound may possess antimicrobial properties. For instance, it has shown efficacy against various bacterial strains in vitro, suggesting potential applications in treating infections.
  • Enzymatic Interaction : Interaction studies reveal that this compound can significantly influence enzymatic activities. The incorporation of bromine atoms enhances binding interactions with target enzymes, potentially leading to increased inhibition rates.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli.
    • Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antibacterial potential.
  • Enzyme Inhibition Study :
    • A study focused on the inhibition of acetylcholinesterase (AChE) by this compound.
    • The compound exhibited an IC50 value of 25 µM, suggesting moderate inhibition compared to known inhibitors.

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
Methyl 3,5-dimethoxybenzoateLacks bromine atomsLower reactivity in enzyme interactions
Methyl 2,6-dichloro-3-methoxybenzoateChlorine instead of bromineDifferent reactivity profile
Methyl 2,6-dibromo-4-methoxybenzoateDifferently substitutedVaries in chemical and physical properties

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